Benzyl 2-(methanethioylamino)benzoate
Description
Properties
CAS No. |
90136-84-8 |
|---|---|
Molecular Formula |
C15H13NO2S |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
benzyl 2-(methanethioylamino)benzoate |
InChI |
InChI=1S/C15H13NO2S/c17-15(18-10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)16-11-19/h1-9,11H,10H2,(H,16,19) |
InChI Key |
BESKPSMAEHZNBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2NC=S |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Proposed Pathways
The target compound can be dissected into two primary components:
- 2-(Methanethioylamino)benzoic acid as the acyl donor.
- Benzyl alcohol as the esterifying agent.
Two strategic pathways emerge:
- Pathway A : Direct esterification of pre-synthesized 2-(methanethioylamino)benzoic acid with benzyl alcohol.
- Pathway B : Post-functionalization of benzyl benzoate with the methanethioylamino group.
Pathway A: Direct Esterification of 2-(Methanethioylamino)Benzoic Acid
Synthesis of 2-(Methanethioylamino)Benzoic Acid
The precursor 2-(methanethioylamino)benzoic acid is synthesized via nucleophilic substitution of 2-aminobenzoic acid with methyl isothiocyanate (MeNCS):
Reaction Mechanism :
$$
\text{2-NH}2\text{-C}6\text{H}4\text{-COOH} + \text{MeNCS} \rightarrow \text{2-NH-CS-Me-C}6\text{H}4\text{-COOH} + \text{NH}3
$$
Conditions :
Esterification with Benzyl Alcohol
Esterification employs acid catalysis or coupling agents:
Acid-Catalyzed Fischer Esterification
Reaction :
$$
\text{2-NH-CS-Me-C}6\text{H}4\text{-COOH} + \text{PhCH}2\text{OH} \xrightarrow{\text{H}^+} \text{2-NH-CS-Me-C}6\text{H}4\text{-COOCH}2\text{Ph} + \text{H}_2\text{O}
$$
Conditions :
- Catalyst: Concentrated H₂SO₄ (5 mol%).
- Temperature: Reflux (110°C) for 12–16 hours.
- Yield: 60–70% due to competing hydrolysis.
Coupling Agent-Mediated Esterification
Reagents : Dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP).
Mechanism :
$$
\text{Acid + DCC} \rightarrow \text{Active intermediate} \xrightarrow{\text{PhCH}_2\text{OH}} \text{Ester} + \text{DCU}
$$
Conditions :
- Solvent: Dry dichloromethane (DCM).
- Temperature: 0°C to room temperature.
- Yield: 85–90% with minimal side products.
Table 1 : Comparison of Esterification Methods
| Method | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Fischer Esterification | H₂SO₄ | 110 | 16 | 65 |
| DCC/DMAP | DCC (1.2 equiv) | 25 | 4 | 88 |
Pathway B: Post-Functionalization of Benzyl Benzoate
Nitration and Reduction to 2-Aminobenzyl Benzoate
Nitration :
$$
\text{PhCOOCH}2\text{Ph} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{2-NO}2\text{-C}6\text{H}4\text{-COOCH}2\text{Ph}
$$Reduction :
$$
\text{2-NO}2\text{-C}6\text{H}4\text{-COOCH}2\text{Ph} \xrightarrow{\text{H}2/\text{Pd-C}} \text{2-NH}2\text{-C}6\text{H}4\text{-COOCH}_2\text{Ph}
$$- Yield: 90–95% under 1 atm H₂.
Introduction of Methanethioylamino Group
Reaction :
$$
\text{2-NH}2\text{-C}6\text{H}4\text{-COOCH}2\text{Ph} + \text{MeNCS} \rightarrow \text{2-NH-CS-Me-C}6\text{H}4\text{-COOCH}_2\text{Ph}
$$
Conditions :
- Solvent: Tetrahydrofuran (THF) at −10°C.
- Catalyst: Pyridine (1 equiv) to scavenge H⁺.
- Yield: 75–80% after column purification.
Catalyst Innovations and Process Optimization
Solid Acid Catalysts (Adapted from Patent CN102557944B)
The Zr-Cu-Al-Zn-B-Ce composite oxide catalyst (molar ratio Zr/Cu/Al/Zn/B/Ce = 1.6/1.6/2/0.9/1/0.12) demonstrates efficacy in esterification at 300–340°C. Adaptation for benzyl ester synthesis:
- Advantages : Recyclability, no aqueous workup.
- Challenges : High temperatures may degrade the methanethioylamino group.
Zinc Oxide-Mediated Esterification (Inspired by Betterchemtech)
Conditions :
- Catalyst: ZnO (1–1.5 wt%).
- Temperature: 50–70°C.
- Yield: >95% for simple esters.
Adaptation Potential : Requires testing with thermally sensitive substrates.
Challenges and Mitigation Strategies
Thermal Degradation : The -NH-CS-CH₃ group decomposes above 150°C.
- Solution : Use coupling agents (DCC) at ambient temperatures.
Regioselectivity in Nitration :
- Solution : Directed ortho-metalation using LDA (lithium diisopropylamide).
Purification Complexity :
- Solution : Silica gel chromatography with ethyl acetate/hexane (1:4).
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(methanethioylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethioyl group to a methyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted benzoates.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Benzyl 2-(methanethioylamino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-(methanethioylamino)benzoate involves its interaction with specific molecular targets. The methanethioyl group can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Analysis
(a) Benzyl Benzoate
- Structure : Ester of benzyl alcohol and benzoic acid (C₆H₅COOCH₂C₆H₅) .
- Key Differences: Lacks the 2-position methanethioylamino group.
- Properties :
- Reactivity : Standard ester hydrolysis and hydrogenation reactions.
(b) Methyl 4-Acetamido-2-Hydroxybenzoate
- Structure : Contains acetamido (-NH-CO-CH₃) and hydroxy (-OH) groups at positions 4 and 2, respectively .
- Key Differences : Replaces thioamide with an amide and introduces a hydroxy group.
- Implications :
(c) Phenyl Benzoate (CAS 93-99-2)
- Structure: Ester of phenol and benzoic acid (C₆H₅COOC₆H₅) .
- Key Differences : Aromatic ester without nitrogen or sulfur substituents.
- Applications : Used in polymer plasticizers and flavoring agents.
Hypothesized Properties and Reactivity
(a) Physical Properties
- Molecular Weight: Estimated >250 g/mol (based on benzyl benzoate’s 212.24 g/mol plus the methanethioylamino group).
- Solubility : Likely lower polarity than amide-containing benzoates (e.g., methyl 4-acetamido-2-hydroxybenzoate) due to sulfur’s reduced electronegativity .
(b) Chemical Reactivity
- Thioamide vs.
- Ester Stability : Comparable to benzyl benzoate but may exhibit altered stability under acidic/basic conditions due to the electron-withdrawing thioamide group .
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